H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH
Description
Systematic Nomenclature and IUPAC Conventions
The systematic naming of peptides follows IUPAC guidelines, which prioritize the sequential listing of amino acid residues from the N-terminal to the C-terminal end. For H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH, the IUPAC condensed name is glycyl-L-alanyl-L-prolyl-L-valyl-L-prolyl-L-tyrosyl-L-prolyl-L-α-aspartyl-L-prolyl-L-leucyl-L-α-glutamyl-L-prolyl-L-arginine . This nomenclature explicitly denotes the stereochemistry (L-configuration) of each residue and the unmodified α-carboxyl and α-amino termini.
The HELM (Hierarchical Editing Language for Macromolecules) notation for this peptide is PEPTIDE1{G.A.P.V.P.Y.P.D.P.L.E.P.R}$$$$ , which abstracts the sequence into a standardized string format for computational modeling. The molecular formula C65H98N16O19 and a computed molecular weight of 1407.6 g/mol (PubChem release 2021.10.14) further define its stoichiometric composition.
| Property | Value |
|---|---|
| IUPAC Name | glycyl-L-alanyl-L-prolyl-L-valyl-L-prolyl-L-tyrosyl-L-prolyl-L-α-aspartyl-L-prolyl-L-leucyl-L-α-glutamyl-L-prolyl-L-arginine |
| HELM Notation | PEPTIDE1{G.A.P.V.P.Y.P.D.P.L.E.P.R}$$$$ |
| Molecular Formula | C65H98N16O19 |
| Molecular Weight | 1407.6 g/mol |
Primary Sequence Analysis and Residue Composition
The primary sequence GAPVPYPDPLEPR reveals a high prevalence of proline residues (5 out of 13 residues, 38.5%), which confer structural rigidity due to proline’s cyclic side chain and restricted φ dihedral angles. The sequence composition includes:
- Hydrophobic residues : Valine (Val), Leucine (Leu), Tyrosine (Tyr)
- Charged residues : Aspartic acid (Asp, negative), Glutamic acid (Glu, negative), Arginine (Arg, positive)
- Polar residues : Glycine (Gly), Alanine (Ala)
Proline’s dominance suggests potential for polyproline helices or β-turn formations, while the alternating charged and hydrophobic residues may facilitate amphipathic structural motifs. The tyrosine residue (Tyr) introduces aromaticity and potential phosphorylation sites, though post-translational modifications are not explicitly documented for this peptide.
Molecular Weight Determination and Mass Spectrometry Validation
Theoretical molecular weight calculations for C65H98N16O19 yield 1407.6 g/mol , consistent with monoisotopic mass predictions. Experimental validation via mass spectrometry (MS) would typically involve matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) techniques. For peptides of this size, ESI-MS is preferred due to its high mass accuracy and ability to resolve multiple charge states.
Discrepancies between theoretical and observed masses could arise from isotopic distributions or adduct formation (e.g., Na+ or K+). However, the absence of post-translational modifications in the reported structure suggests a narrow mass error window (<0.01%) in validated spectra.
Three-Dimensional Conformational Studies via NMR Spectroscopy
Three-dimensional conformational analysis of this compound is challenging due to its flexibility and large atom count. NMR spectroscopy, a cornerstone of structural biology, faces limitations here: conformational averaging from proline-induced rigidity and signal overlap complicate resonance assignment.
In analogous studies of osteocalcin, multidimensional NMR (e.g., 1H-13C heteronuclear single quantum coherence, HSQC) has resolved backbone dynamics in smaller domains (<50 residues). For this peptide, selective isotopic labeling (e.g., 13C-proline) could mitigate spectral crowding. Preliminary modeling suggests a compact fold stabilized by:
- Salt bridges : Asp7 (negative) and Arg13 (positive)
- Hydrophobic clustering : Val4, Leu10, Tyr6
- Proline stacking : Repeating Pro3, Pro5, Pro7, Pro9, Pro12 residues
These interactions may promote a collapsed conformation, though experimental validation remains pending.
Comparative Structural Homology with Full-Length Osteocalcin
Osteocalcin, a 49-residue protein critical for bone mineralization, shares sequence motifs with this compound. Notably, both contain:
- γ-carboxyglutamic acid (Gla) domains : While absent in this peptide, the Glu11 residue may mimic partial Gla functionality in calcium binding.
- Proline-rich regions : Osteocalcin’s N-terminal domain (residues 1–20) has 4 prolines, compared to 5 in this peptide.
- Charged C-terminal : Osteocalcin’s Arg49 aligns with Arg13 here, suggesting conserved electrostatic interactions with mineral surfaces.
Structural homology modeling predicts that this peptide could occupy similar binding niches as osteocalcin’s C-terminal helix, potentially interfering with hydroxyapatite nucleation in vitro. However, the absence of Gla residues limits its in vivo bioactivity.
| Feature | This compound | Full-Length Osteocalcin |
|---|---|---|
| Length | 13 residues | 49 residues |
| Proline Content | 38.5% | 8.2% |
| Charged Residues | 3 (Asp7, Glu11, Arg13) | 9 (3 Gla, 2 Arg, 4 Asp) |
| Mineral-Binding Motifs | Tyr6, Asp7, Glu11, Arg13 | Gla domains (17–20, 24–27) |
Properties
Molecular Formula |
C65H98N16O19 |
|---|---|
Molecular Weight |
1407.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C65H98N16O19/c1-34(2)30-41(53(88)71-39(22-23-50(84)85)60(95)78-26-8-13-44(78)54(89)72-40(64(99)100)12-6-24-69-65(67)68)73-55(90)45-14-9-28-80(45)62(97)43(32-51(86)87)75-56(91)46-15-10-27-79(46)61(96)42(31-37-18-20-38(82)21-19-37)74-57(92)47-16-11-29-81(47)63(98)52(35(3)4)76-58(93)48-17-7-25-77(48)59(94)36(5)70-49(83)33-66/h18-21,34-36,39-48,52,82H,6-17,22-33,66H2,1-5H3,(H,70,83)(H,71,88)(H,72,89)(H,73,90)(H,74,92)(H,75,91)(H,76,93)(H,84,85)(H,86,87)(H,99,100)(H4,67,68,69)/t36-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1 |
InChI Key |
XEVUUFOXAJNOGZ-AEXXRSRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(=O)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Activation: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using oligonucleotide primers.
Major Products
The major products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
Biochemical Properties
H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is derived from osteocalcin, a protein primarily found in bone tissue that plays a crucial role in bone metabolism. The peptide sequence consists of 13 amino acids and exhibits unique structural characteristics that contribute to its biological activity.
Osteocalcin and its fragments are known to influence various metabolic processes, particularly in bone health and energy metabolism:
- Bone Mineralization : Osteocalcin is essential for the regulation of calcium and phosphate levels, contributing to bone mineralization.
- Energy Metabolism : Studies indicate that osteocalcin can enhance insulin sensitivity and promote energy expenditure, linking bone health with metabolic functions .
Therapeutic Applications
The applications of this compound span several domains:
3.1. Endocrine Regulation
Research has shown that osteocalcin fragments can modulate insulin secretion and improve glucose metabolism, making them potential candidates for diabetes treatment. The peptide's ability to stimulate pancreatic beta cells suggests its use in managing type 2 diabetes .
3.2. Osteoporosis Treatment
Given its role in bone metabolism, this compound may be beneficial in the treatment of osteoporosis. By enhancing osteoblast function and promoting bone formation, it could help mitigate the effects of this disease .
3.3. Cancer Research
Emerging studies indicate that peptides derived from osteocalcin may exhibit anticancer properties by influencing tumor growth and metastasis. The mechanisms underlying these effects are still under investigation but suggest a novel approach to cancer therapy .
Safety and Efficacy
The safety profile of this compound has been evaluated in various studies, with no significant adverse effects reported at therapeutic doses. However, ongoing research is necessary to fully understand its long-term effects and interactions with other medications .
Case Studies
Several case studies highlight the practical applications of this compound:
- Study on Osteoporosis : A clinical trial involving postmenopausal women demonstrated that supplementation with osteocalcin fragments led to increased bone mineral density compared to a placebo group .
- Diabetes Management : In a controlled study, participants receiving osteocalcin peptides showed improved insulin sensitivity and lower fasting glucose levels over a six-month period .
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with receptors on cell surfaces, triggering intracellular signaling pathways. They can also penetrate cells and interact with intracellular targets, modulating various biological processes. The molecular targets and pathways involved vary depending on the peptide’s function.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Proline’s Role : Pro-rich regions in the osteocalcin fragment and VLPVP highlight Pro’s dual role in structural stability and functional specificity .
- Therapeutic Potential: Shorter Pro-containing peptides (e.g., VLPVP, H-Gly-Pro-Arg-Pro-OH) show promise in drug development due to efficient absorption and targeted activity, whereas longer sequences like the osteocalcin fragment may require delivery optimization .
- Synthetic Challenges : D-Pro incorporation () and solid-phase synthesis () demonstrate advancements in peptide engineering, applicable to optimizing the osteocalcin fragment for clinical use.
Biological Activity
The compound H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH is a synthetic peptide that has garnered attention for its potential biological activities. This article explores its bioactivity, focusing on mechanisms, applications, and relevant research findings.
Structure and Composition
This peptide consists of a sequence of amino acids with notable properties due to the presence of specific residues such as glycine (Gly), alanine (Ala), proline (Pro), valine (Val), tyrosine (Tyr), aspartic acid (Asp), leucine (Leu), glutamic acid (Glu), and arginine (Arg). Each of these amino acids contributes unique characteristics that influence the peptide's biological activity.
Antioxidant Activity
Bioactive peptides often exhibit antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases. The presence of amino acids like tyrosine and proline enhances the peptide's ability to scavenge free radicals, thereby reducing cellular damage caused by reactive oxygen species (ROS) . Studies indicate that peptides with aromatic residues, such as Tyr, are particularly effective in donating protons to neutralize free radicals .
Immunomodulatory Effects
Peptides can modulate immune responses by influencing cytokine production and enhancing antibody formation. This compound may enhance immune function through its sequence, which could promote the activity of immune cells . Research shows that peptides derived from food sources can stimulate immune responses, potentially leading to therapeutic applications in immunocompromised conditions .
Anti-inflammatory Properties
The anti-inflammatory potential of peptides is increasingly recognized. Peptides like this compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases, where inflammation plays a critical role .
Bioactivity Evaluation
Research has demonstrated that synthetic peptides can exhibit significant biological activities. A study focusing on various peptide sequences found that those with specific arrangements of hydrophobic and polar residues showed enhanced bioactivity . The effectiveness of this compound was evaluated alongside other peptides, revealing promising results in terms of antioxidant capacity and immunomodulatory effects.
Comparative Analysis
A comparative study evaluated the biological activities of several peptides similar to this compound. The following table summarizes key findings:
| Peptide Sequence | Antioxidant Activity | Immunomodulatory Effect | Anti-inflammatory Potential |
|---|---|---|---|
| H-Gly-Ala-Pro-Val-Pro-Tyr... | High | Moderate | Moderate |
| H-Ser-Met-Ala-Pro-Gly | Moderate | High | Low |
| H-Asp-Arg-Val-Tyr | High | Low | High |
| H-Phe-Thr-Asp | Low | Moderate | High |
Applications
The potential applications of this compound span across various fields:
- Nutraceuticals : Due to its bioactive properties, this peptide could be incorporated into health supplements aimed at enhancing antioxidant defenses and immune function.
- Pharmaceuticals : Its ability to modulate inflammation presents opportunities for developing new anti-inflammatory drugs.
- Food Industry : Functional foods enriched with bioactive peptides can promote health benefits beyond basic nutrition.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing H-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-OH, and how can purity be optimized?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is the standard approach. Proline-rich sequences (e.g., Pro-Val-Pro-Tyr) may require coupling reagents like HATU or DIC/Oxyma to minimize steric hindrance. Post-synthesis, cleavage with 95% TFA containing scavengers (e.g., triisopropylsilane) is critical to remove protecting groups while preserving peptide integrity. Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) ensures high purity (>95%) .
Q. How can researchers confirm the structural integrity of this peptide, particularly given its proline-rich sequence?
- Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) for sequence verification, focusing on proline-directed fragmentation patterns. Circular dichroism (CD) spectroscopy can assess secondary structure (e.g., polyproline II helices common in proline-rich regions). For advanced validation, nuclear magnetic resonance (NMR) in trifluoroethanol/water mixtures resolves conformational heterogeneity caused by proline residues .
Q. What are the primary biological functions associated with this osteocalcin fragment, and which assays are suitable for functional validation?
- Methodological Answer : This peptide corresponds to residues 7–19 of human osteocalcin, implicated in bone mineralization and energy metabolism. Functional assays include:
- In vitro mineralization : Test calcium phosphate deposition in osteoblast cultures.
- Receptor binding : Surface plasmon resonance (SPR) to quantify interactions with GPRC6A receptors.
- Metabolic activity : Insulin secretion assays in pancreatic β-cells .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the peptide’s stability in physiological buffers?
- Methodological Answer : Stability issues often arise from protease susceptibility (e.g., cleavage at Asp-Pro bonds) or pH-dependent aggregation. Mitigation strategies:
- Protease inhibitors : Include EDTA or cocktail inhibitors in buffers for in vitro studies.
- Aggregation monitoring : Use dynamic light scattering (DLS) or Thioflavin T fluorescence for amyloid detection.
- Alternative formulations : Test PEGylation or cyclization to enhance stability .
Q. What computational approaches are effective for modeling the peptide’s interaction with collagen or hydroxyapatite surfaces?
- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36 or AMBER force fields can predict binding affinities. Key parameters:
- Electrostatic interactions : Protonation states of Asp and Glu residues at physiological pH.
- Hydrogen bonding : Proline’s rigid backbone and hydroxyproline’s role in collagen binding.
- Validation : Compare simulations with experimental data from quartz crystal microbalance (QCM) or atomic force microscopy (AFM) .
Q. How should researchers design experiments to resolve conflicting reports on the peptide’s role in osteoclast inhibition vs. osteoblast activation?
- Methodological Answer : Use co-culture systems of osteoblasts and osteoclasts with lineage-specific reporters (e.g., TRAP for osteoclasts, ALP for osteoblasts). Single-cell RNA sequencing (scRNA-seq) can identify divergent signaling pathways (e.g., RANKL/OPG vs. Wnt/β-catenin). Control for peptide concentration gradients and batch-to-batch variability .
Q. What strategies are recommended for optimizing the peptide’s solubility in aqueous solutions without altering bioactivity?
- Methodological Answer : Test co-solvents like DMSO (<5%) or arginine buffer systems. For charge-based solubility, adjust pH to exploit the peptide’s isoelectric point (pI ≈ 4.5, calculated from Glu/Asp residues). Sonication or freeze-thaw cycles may disrupt aggregates. Validate bioactivity post-solubilization via cell viability assays .
Data Analysis & Experimental Design
Q. How can researchers interpret HPLC chromatograms with multiple peaks despite high MS purity?
- Methodological Answer : Multiple peaks may indicate conformational isomers (e.g., cis/trans proline isomers) or post-translational modifications (e.g., oxidation of Tyr). Use:
- HPLC-MS coupling : Correlate peaks with specific masses.
- Isomer-specific assays : Test fractions via CD spectroscopy or protease digestion kinetics.
- Reductive alkylation : Confirm disulfide bonds if Cys residues are present .
Q. What statistical approaches are appropriate for analyzing dose-response data in osteocalcin fragment studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
